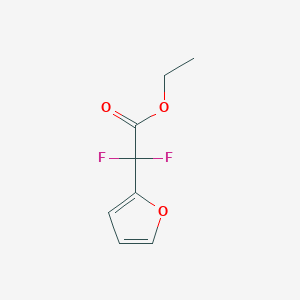

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate

説明

Chemical Identity and Structural Characterization

Molecular Properties and Identification

CAS Registry Information (698378-91-5)

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is officially registered in the Chemical Abstracts Service database under the unique identifier CAS Number 698378-91-5. This registration number serves as the primary means of identification for this compound in scientific literature, regulatory documentation, and commercial transactions. The CAS registry system provides an unambiguous method for identifying this specific chemical entity, distinguishing it from related compounds that may share similar structural features but differ in substitution patterns or stereochemistry.

The compound's registration reflects its recognition as a distinct chemical entity within the broader category of fluorinated organic compounds. The CAS registry entry encompasses all relevant structural information, including the specific positioning of fluorine atoms and the furan ring attachment, ensuring accurate identification across different research and industrial contexts. This systematic approach to chemical identification facilitates clear communication among researchers and prevents confusion with structurally related compounds.

Molecular Formula and Weight (C8H8F2O3, 190.14 g/mol)

The molecular formula of this compound is C8H8F2O3, reflecting its composition of eight carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms. This elemental composition results in a molecular weight of 190.14 grams per mole, which places the compound in the category of moderately sized organic molecules suitable for various synthetic applications and analytical studies.

The molecular weight calculation incorporates the atomic masses of all constituent elements, with particular attention to the contribution of the two fluorine atoms, which significantly influence both the compound's physical properties and chemical reactivity. The presence of fluorine atoms in the molecular structure contributes approximately 38 atomic mass units to the overall molecular weight, representing about 20% of the total mass. This substantial fluorine content is characteristic of compounds designed to exhibit enhanced stability and unique electronic properties.

The molecular formula provides insight into the compound's degree of unsaturation, which can be calculated to understand the number of rings and double bonds present in the structure. With the formula C8H8F2O3, the degree of unsaturation equals three, accounting for the furan ring (contributing two degrees of unsaturation due to its aromatic character) and the carbonyl group of the ester functionality (contributing one degree of unsaturation).

IUPAC Nomenclature and Alternative Designations

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named this compound. This naming convention clearly indicates the presence of an ethyl ester group attached to a 2,2-difluoroacetic acid derivative, with the difluorinated carbon bearing a furan-2-yl substituent. The systematic name provides complete structural information, enabling chemists to reconstruct the molecular structure based solely on the nomenclature.

Alternative designations for this compound include alpha,alpha-difluoro-2-furanacetic acid ethyl ester, which emphasizes the positioning of the fluorine atoms at the alpha carbon relative to the carboxylic acid functionality. This alternative nomenclature follows traditional organic chemistry naming conventions and may be encountered in older literature or specialized chemical databases. The term "alpha,alpha" specifically refers to the geminal positioning of the two fluorine atoms on the same carbon atom adjacent to the carbonyl group.

Additional chemical identifiers include the compound's SMILES notation (CCOC(=O)C(C1=CC=CO1)(F)F) and InChI string (InChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3), which provide machine-readable representations of the molecular structure. These standardized chemical line notations enable computational analysis and database searching, facilitating research activities that require digital manipulation of chemical structures.

Structural Features and Conformational Analysis

Furan Ring Characteristics

The furan ring system in this compound constitutes a five-membered aromatic heterocycle containing one oxygen atom. This heterocyclic component contributes significant electronic properties to the overall molecular structure, as the oxygen atom's lone pairs participate in the aromatic pi-electron system, creating a moderately electron-rich aromatic ring. The furan ring exhibits typical aromatic characteristics, including planar geometry and delocalized electron density, which influence the compound's reactivity patterns and intermolecular interactions.

The attachment point of the difluoroacetate side chain occurs at the 2-position of the furan ring, adjacent to the heteroatom oxygen. This positioning creates a specific electronic environment where the electron-withdrawing difluoromethyl group directly influences the furan ring's electron density distribution. The proximity of the electronegative fluorine atoms to the furan oxygen creates a polar region within the molecule, affecting both chemical reactivity and physical properties such as dipole moment and intermolecular association patterns.

Structural analysis reveals that the furan ring maintains its aromatic character despite the presence of the electron-withdrawing difluoroacetate substituent. The ring's bond lengths and angles remain consistent with typical furan geometry, although subtle electronic perturbations may occur due to the inductive effects of the fluorine atoms. These electronic modifications can influence the furan ring's susceptibility to electrophilic and nucleophilic reactions, potentially altering reaction regioselectivity compared to unsubstituted furan derivatives.

Difluoromethyl Group Configuration

The difluoromethyl group (-CHF2) represents a critical structural feature that significantly influences the compound's properties and reactivity. In this compound, two fluorine atoms are positioned geminally on the carbon atom that bridges the furan ring and the ester carbonyl group. This arrangement creates a highly polarized carbon center due to the strong electronegativity of fluorine atoms, which withdraw electron density from the adjacent carbon and influence the entire molecular electronic structure.

The geminal difluoro configuration adopts a specific three-dimensional arrangement where the two fluorine atoms occupy positions that minimize steric repulsion while maximizing electrostatic interactions with nearby molecular regions. The carbon-fluorine bond lengths in this configuration are typically shorter than corresponding carbon-hydrogen bonds, reflecting the strong covalent character of C-F bonds. The bond angles around the difluorinated carbon deviate from tetrahedral geometry due to the increased s-character in carbon-fluorine bonds and the repulsive interactions between fluorine lone pairs.

Conformational analysis of the difluoromethyl group reveals restricted rotation around the C-CF2 bond due to steric interactions between the fluorine atoms and both the furan ring and the ester carbonyl group. This rotational restriction creates preferred conformational states that influence the molecule's overall three-dimensional shape and its interactions with other molecules. The difluoromethyl group's configuration also affects the compound's acid-base properties, as the adjacent carboxyl group exhibits modified pKa values due to the strong electron-withdrawing effects of the fluorine substituents.

Ester Functionality

The ester functional group in this compound consists of an ethyl group attached to the oxygen atom of a carboxylate moiety. This ester linkage represents a key reactive site within the molecule and significantly influences both the compound's chemical behavior and its physical properties. The carbonyl carbon of the ester group exhibits partial positive character due to the electron-withdrawing effects of both the oxygen atom and the adjacent difluoromethyl group, creating an electrophilic center susceptible to nucleophilic attack.

The ethyl portion of the ester provides hydrophobic character to the molecule while maintaining sufficient steric accessibility for chemical transformations. The ethyl group's conformation can adopt various rotational states around the C-O ester bond, with the most stable conformations typically minimizing steric interactions between the ethyl methyl group and other molecular components. These conformational preferences influence the molecule's overall shape and its ability to participate in intermolecular interactions such as hydrogen bonding and van der Waals forces.

The ester carbonyl group serves as both a hydrogen bond acceptor and a site for various chemical transformations. The proximity of the difluoromethyl group significantly enhances the electrophilicity of the ester carbonyl carbon, making it more reactive toward nucleophilic reagents compared to typical alkyl esters. This enhanced reactivity stems from the inductive electron-withdrawal by the fluorine atoms, which stabilizes negative charge development during nucleophilic addition reactions. The ester functionality also contributes to the compound's overall polarity and influences its solubility characteristics in various solvent systems.

Physicochemical Properties

Physical State and Appearance

At standard temperature and pressure conditions, this compound typically exists as a liquid with characteristics that reflect its molecular structure and intermolecular forces. The compound's physical state results from the balance between molecular size, polarity, and the strength of intermolecular interactions. The presence of both polar functional groups (the ester carbonyl and furan oxygen) and the highly electronegative fluorine atoms creates significant dipole moments that influence the compound's cohesive forces and phase behavior.

The appearance of this compound is generally described as a clear to pale-colored liquid, although specific color characteristics may vary depending on purity levels and storage conditions. The transparency of the compound indicates the absence of extended conjugation systems that would typically impart significant coloration to organic molecules. The furan ring's aromatic character contributes to some degree of light absorption in the ultraviolet region, but this does not typically extend into the visible spectrum under normal conditions.

Physical handling characteristics include moderate volatility due to the compound's molecular weight and intermolecular forces. The combination of the ethyl ester group and the fluorinated carbon center creates a unique balance of hydrophobic and polar regions within the molecule, affecting its interaction with various surfaces and containers during storage and manipulation. These physical properties make the compound suitable for various analytical techniques and synthetic applications that require liquid-phase handling.

Boiling Point and Melting Point Parameters

The boiling point of this compound has been determined to be 219.4 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively elevated boiling point reflects the compound's molecular weight and the strength of intermolecular forces, particularly the dipole-dipole interactions arising from the polar functional groups and the electronegative fluorine atoms. The significant uncertainty range (±35.0°C) suggests that experimental determination of this parameter may be challenging due to the compound's potential thermal sensitivity or decomposition at elevated temperatures.

The boiling point elevation compared to similar non-fluorinated compounds can be attributed to the enhanced intermolecular forces resulting from the difluoromethyl group's strong dipole moment. Fluorine atoms create particularly strong dipole interactions due to their high electronegativity, leading to increased intermolecular attractions that require additional thermal energy to overcome during phase transitions. The furan ring also contributes to intermolecular interactions through pi-pi stacking and dipole interactions with the ring oxygen.

Density Characteristics (1.24 g/cm³)

The density of this compound is reported as 1.2 ± 0.1 grams per cubic centimeter, with some sources specifically citing 1.24 grams per cubic centimeter. This density value is significantly higher than that of typical organic compounds, reflecting the substantial contribution of the two fluorine atoms to the overall molecular mass. Fluorine atoms, despite being relatively small, possess high atomic mass compared to hydrogen atoms, leading to increased density in fluorinated organic compounds.

The measured density provides important information about the compound's molecular packing efficiency and intermolecular interactions in the liquid state. The relatively high density suggests that molecules pack efficiently in the liquid phase, likely due to favorable dipole-dipole interactions between the polar functional groups and the electronegative fluorine atoms. This efficient packing contributes to the compound's stability in the liquid state and influences its behavior in various analytical and synthetic applications.

Density measurements also provide insight into the compound's handling characteristics and its behavior in separation techniques such as liquid-liquid extraction. The density value of 1.24 g/cm³ indicates that this compound is denser than water (1.00 g/cm³) and many common organic solvents, which affects its distribution behavior in biphasic systems and influences optimal conditions for purification and isolation procedures. This physical property is particularly relevant for synthetic chemists working with this compound in various reaction and purification protocols.

Solubility Profile in Various Solvents

The solubility characteristics of this compound reflect the compound's amphiphilic nature, containing both hydrophobic (ethyl and furan) and hydrophilic (ester carbonyl and fluorine atoms) regions. The compound demonstrates good solubility in organic solvents, particularly those capable of forming favorable interactions with both polar and nonpolar molecular regions. Dichloromethane and ethanol are specifically mentioned as suitable solvents for dissolving this compound, indicating compatibility with both chlorinated and protic organic solvents.

The enhanced solubility in dichloromethane can be attributed to the favorable interactions between the halogenated solvent and the fluorinated portions of the molecule. Both the solvent and solute contain electronegative halogen atoms that can participate in weak intermolecular interactions, promoting dissolution. Additionally, dichloromethane's moderate polarity provides an appropriate environment for solvating both the polar ester functional group and the relatively nonpolar furan ring system.

Solubility in ethanol demonstrates the compound's ability to interact with protic solvents through hydrogen bonding interactions. The ester carbonyl oxygen and the furan ring oxygen can serve as hydrogen bond acceptors, forming stabilizing interactions with ethanol's hydroxyl group. However, the presence of fluorine atoms may somewhat limit solubility in highly polar protic solvents due to the poor hydrogen bonding ability of fluorine in organic compounds. Water solubility is reported to be limited, which is consistent with the compound's overall molecular structure that contains significant hydrophobic character from the ethyl ester group and the furan ring system.

Flash Point Determination (76.812°C)

The flash point of this compound has been determined to be 76.812 degrees Celsius, with some sources reporting a slightly higher value of 86.5 ± 25.9 degrees Celsius. The flash point represents the lowest temperature at which the compound can form an ignitable mixture with air under standardized testing conditions. This parameter is crucial for understanding the compound's fire safety characteristics and establishing appropriate handling and storage protocols.

The relatively moderate flash point value indicates that while the compound is not extremely volatile at room temperature, it can present fire hazards when heated or when exposed to ignition sources at elevated temperatures. The flash point temperature is significantly lower than the boiling point, which is typical for organic compounds and reflects the vapor pressure characteristics at different temperatures. The formation of ignitable vapor concentrations occurs well before the compound reaches its boiling point due to the exponential relationship between temperature and vapor pressure.

特性

IUPAC Name |

ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNHKEQFAYJESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CO1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-91-5 | |

| Record name | ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell proliferation, migration, and survival, making it a key target for therapeutic intervention in various types of cancers.

Mode of Action

This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suppression results in the inhibition of malignant biological behaviors of non-small cell lung cancer (NSCLC) cells.

Biochemical Pathways

The affected biochemical pathway is the EGFR/PI3K/AKT/mTOR signaling pathway . The downstream effects of this compound’s action include the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis.

生物活性

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and difluoromethyl group, which are crucial for its biological activity. The compound's structure can be represented as follows:

This molecular configuration allows it to engage in various biochemical interactions, enhancing its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. Studies suggest that the compound may exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is particularly evident in studies involving non-small cell lung cancer (NSCLC) cell lines, where it was shown to disrupt the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .

- Potential Anticancer Properties : The compound has shown promise in various cancer models, indicating its potential as an anticancer agent. In vitro assays have demonstrated significant inhibition of tumor growth in xenograft models .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Potential Applications

Given its diverse biological activities, this compound has potential applications in several fields:

- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new anticancer therapies.

- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating bacterial infections.

- Pharmaceutical Development : As a versatile building block, it can be utilized in synthesizing more complex pharmaceuticals targeting various diseases.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that ethyl 2,2-difluoro-2-(furan-2-yl)acetate exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates effectiveness against both bacterial and fungal strains, suggesting potential for development into a therapeutic agent for infections resistant to conventional treatments .

Synthesis and Derivative Formation

This compound serves as an important intermediate in organic synthesis. Its derivatives have been synthesized to explore enhanced biological activities or improved stability. For instance, modifications to the furan ring or the introduction of additional functional groups have led to compounds with varied pharmacological profiles .

Material Science Applications

The unique fluorinated structure of this compound offers potential applications in material science. Fluorinated compounds are known for their chemical stability and resistance to degradation, making them suitable for coatings and polymers that require enhanced durability and performance under harsh conditions.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

A study published in Organic Chemistry Frontiers explored the synthesis of this compound derivatives and their cytotoxic effects on cancer cell lines. Results showed that specific modifications led to increased potency against NSCLC cells, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against various microbial strains. The results indicated that the compound exhibited broad-spectrum activity, particularly against resistant bacterial strains, suggesting its utility in developing novel antimicrobial therapies .

類似化合物との比較

Table 1: Key Properties of Ethyl 2,2-Difluoroacetate Derivatives

Key Observations:

- Substituent Polarity: Nitro () and chlorophenyl () groups introduce electron-withdrawing effects, likely enhancing electrophilic reactivity compared to the electron-rich furan derivative.

- Steric Effects: Bulky substituents (e.g., chromen-4-one) reduce yields (52% for 6-methylchromone derivative, ) compared to simpler aryl groups (81% for unsubstituted chromone, ).

- Thermal Stability: Chromone derivatives exhibit higher melting points (e.g., 89–91°C for 4-oxo-4H-chromen-3-yl, ), suggesting greater crystallinity due to planar aromatic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-(furan-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl bromodifluoroacetate (or iododifluoroacetate) can react with furan-2-yl derivatives under transition-metal catalysis. In a related procedure, ethyl 2,2-difluoro-2-iodoacetate underwent coupling with 2-chloro-3-nitropyridine using Cu powder and microwave irradiation at 50°C for 30 minutes, yielding a nitro-substituted analog . Adaptation for furan would require selecting appropriate furan precursors (e.g., furan-2-boronic acid) and optimizing catalyst systems (e.g., Pd or Cu-based). Solvent choice (e.g., DMSO or DMF) and temperature control are critical to avoid side reactions like defluorination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Identifies the difluoroacetate moiety via distinct chemical shifts (e.g., δ –47.77 ppm for similar difluoroacetates) .

- 1H/13C NMR : Assigns furan ring protons (δ 6.5–7.5 ppm) and acetate methyl/ethyl groups.

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 219.05 for C9H9F2O3).

- IR Spectroscopy : Detects C=O (1720–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement) to model X-ray diffraction data. SHELX is robust for small molecules, handling twinning and high-resolution data. For example, SHELXPRO can generate restraints for disordered fluorine or furan moieties .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in trifluoromethylation reactions?

- Methodological Answer : The difluoroacetate group acts as a latent CF2 source. Under basic conditions (e.g., KOH/MeOH), cleavage of the ester generates a difluoroacetate anion, which can undergo decarboxylation to release CF2 radicals. These radicals participate in perfluoroalkylation of aryl halides (e.g., aryl iodides), as demonstrated with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate . Computational studies (DFT) can map transition states to explain regioselectivity in furan-containing systems.

Q. How does the furan ring influence the compound’s electronic properties compared to aryl-substituted analogs?

- Methodological Answer : The electron-rich furan ring alters the electron-withdrawing effect of the difluoroacetate group. Cyclic voltammetry can compare reduction potentials between furan- and phenyl-substituted analogs (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate ). Frontier molecular orbital (FMO) analysis via DFT calculations (e.g., Gaussian 16) reveals enhanced nucleophilicity at the furan’s α-position, impacting reactivity in cross-coupling reactions .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce thermal defluorination .

- Protecting Groups : Temporarily protect the furan oxygen (e.g., silylation with TMSCl) to prevent undesired oxidation .

- Catalyst Tuning : Use Pd(PPh3)4 instead of Cu for milder coupling conditions, as Cu may promote radical defluorination .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry?

- Methodological Answer : The furan moiety enhances bioavailability in drug candidates. For example, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate derivatives were synthesized and tested for antimicrobial activity. HPLC-DAD methods (C18 column, acetonitrile/water gradient) validated purity and stability under forced degradation (acid/base/thermal stress) .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions in solvent environments. For reaction mechanism studies, QM/MM hybrid methods (e.g., ORCA) map energy profiles for CF2 radical transfer. PubChem’s SMILES data (e.g.,

COC(=O)C(F)(F)C1=CC=CO1) enables cheminformatics analysis of structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。